Cas no 223472-31-9 (MMP Inhibitor V)

MMP Inhibitor V structure
Productnaam:MMP Inhibitor V
MMP Inhibitor V Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide, N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxo butyl]-4-phenoxy-
- N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE
- ONO 4817
- ONO 4817,N-[(1S,3S)-1-[(Ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxybenzamide
- N-[(2R,4R)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
- ONO-4817
- 223472-31-9
- DA-66343
- N-((2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl)-4-(phenoxy)benzamide
- N-((1S,3S)-1-((Ethoxymethoxy)methyl)-4-(hydroxyamino)-3-methyl-4-oxobutyl)-4-phenoxybenzamide
- CHEMBL4303601
- AKOS024457204
- MMP Inhibitor V - CAS 223472-31-9
- ONO4817
- MMP INHIBITOR V
- BRD-K58894520-001-01-1
- HY-107637
- N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-(phenoxy)benzamide
- Q27088188
- Benzamide, N-((1S,3S)-1-((ethoxymethoxy)methyl)-4-(hydroxyamino)-3-methyl-4-oxobutyl)-4-phenoxy-
- (-)-ONO-4817
- UNII-RU48RF5PFC
- SCHEMBL3043179
- (2S,4S)-N-Hydroxy-5-ethoxymethyloxy-2-methyl-4-(4-phenoxybenzoyl)aminopentanamide
- GTPL6544
- N-((2S,4S)-1-(Ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl)-4-phenoxybenzamide
- YIA47231
- RU48RF5PFC
- N-hydroxy-2(S)-methyl-5-ethoxymethoxy-4(S)-[N-(4-phenoxyphenylcarbonyl)amino]pentanamide
- N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
- CS-0029037
- MS-27246
- J-014654
- HDWWQELUBWGQGA-WMZOPIPTSA-N
- MMP Inhibitor V
-
- Inchi: InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
- InChI-sleutel: HDWWQELUBWGQGA-WMZOPIPTSA-N
- LACHT: O(COCC)C[C@H](C[C@@H](C(N([H])O)=O)C)N([H])C(C1C=CC(=CC=1)OC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 416.19500
- Monoisotopische massa: 416.19473662g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 12
- Complexiteit: 504
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 106
- XLogP3: 2.6
Experimentele eigenschappen
- PSA: 106.12000
- LogboekP: 3.90130
MMP Inhibitor V Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | M425433-2mg |
MMP Inhibitor V |
223472-31-9 | 2mg |
$184.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203139-2 mg |
MMP Inhibitor V, |
223472-31-9 | ≥98% | 2mg |
¥1,301.00 | 2023-07-10 | |
Biosynth | YIA47231-2 mg |
MMP Inhibitor V |
223472-31-9 | 2mg |
$396.00 | 2022-12-28 | ||
Biosynth | YIA47231-1 mg |
MMP Inhibitor V |
223472-31-9 | 1mg |
$220.00 | 2022-12-28 | ||
1PlusChem | 1P00C4YX-1mg |
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE |
223472-31-9 | ≥98% | 1mg |
$91.00 | 2025-02-25 | |
TRC | M425433-4mg |
MMP Inhibitor V |
223472-31-9 | 4mg |
$299.00 | 2023-05-17 | ||
Biosynth | YIA47231-10 mg |
MMP Inhibitor V |
223472-31-9 | 10mg |
$1,430.00 | 2022-12-28 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203139-2mg |
MMP Inhibitor V, |
223472-31-9 | ≥98% | 2mg |
¥1301.00 | 2023-09-05 | |
A2B Chem LLC | AF65513-5mg |
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE |
223472-31-9 | ≥98% | 5mg |
$421.00 | 2024-04-20 | |
1PlusChem | 1P00C4YX-5mg |
N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE |
223472-31-9 | ≥98% | 5mg |
$397.00 | 2025-02-25 |
MMP Inhibitor V Gerelateerde literatuur
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
223472-31-9 (MMP Inhibitor V) Gerelateerde producten
- 2227944-86-5((3S)-3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-3-hydroxypropanoic acid)
- 127947-26-6([Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-methoxy-dimethylsilane)
- 2344677-64-9(2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)azetidin-1-yl]acetic acid)
- 71997-32-5(Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI))
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1193388-36-1(N-ethyl-2,4-dimethylaniline hydrochloride)
- 1936003-67-6(2-(trifluoromethyl)pyridine-3-sulfonamide)
- 1896332-79-8(3-(2-fluoro-3-methylphenyl)-3-methylbutanoic acid)
- 1805353-70-1(2-Chloro-4-(difluoromethyl)-3-iodopyridine-6-sulfonyl chloride)
- 1260659-22-0(2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:223472-31-9)MMP Inhibitor V

Zuiverheid:99%
Hoeveelheid:2mg
Prijs ($):150